2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether
Description
Properties
IUPAC Name |
4-phenoxy-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-12-23-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)22-13-8-4-3-5-9-13/h2-11H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWFNIMQHWJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl phenyl ether are cyclooxygenase-2 (COX-2) , inducible NO synthase (iNOS) , and intercellular adhesion molecule-1 (ICAM-1) . These proteins play crucial roles in inflammation and immune response.
Mode of Action
This compound interacts with its targets by inhibiting their expression. By suppressing the production of COX-2, iNOS, and ICAM-1, it reduces the inflammatory response in the body.
Biochemical Pathways
The inhibition of COX-2, iNOS, and ICAM-1 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation.
Result of Action
The compound’s action results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) . These are key mediators of inflammation, and their suppression leads to a reduction in inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other inflammatory agents such as interferon-gamma (IFN-γ) and histamine can affect the compound’s efficacy. Additionally, the stability of the compound could be affected by factors such as temperature, pH, and the presence of other chemicals1
Biological Activity
2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether, a derivative of benzothieno[3,2-d]pyrimidin-4-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
- IUPAC Name : 4-phenoxy-2-prop-2-enylsulfanyl-benzothiolo[3,2-d]pyrimidine
- Molecular Formula : C19H14N2OS2
- Molecular Weight : 350.46 g/mol
- CAS Number : 478030-07-8
Synthesis
The synthesis of 2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether involves the preparation of key isothiocyanates through environmentally friendly methods. The cyclization reaction of benzo-thiosemicarbazide derivatives is typically performed using Wamhoff methods, which streamline the process and reduce toxic waste production .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial domains.
Anti-inflammatory Activity
The primary targets for the anti-inflammatory effects of this compound include:
- Cyclooxygenase-2 (COX-2)
- Inducible Nitric Oxide Synthase (iNOS)
- Intercellular Adhesion Molecule-1 (ICAM-1)
The compound inhibits the expression of these targets, leading to a reduction in inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-8 (IL-8) .
Mechanism of Action :
The action of 2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether involves interference with the arachidonic acid pathway, which is crucial for inflammation regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit promising in vitro antimicrobial activity against various pathogens. This suggests a potential application as a novel antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Study on COX Inhibition :
- A study demonstrated that certain benzothieno derivatives significantly inhibited COX-2 activity in vitro, suggesting their potential use in treating inflammatory diseases .
-
Antimicrobial Evaluation :
- Research conducted by Mallikarjunaswamy et al. (2017) explored various pyrimidine derivatives for their antimicrobial efficacy, highlighting the relevance of structural modifications in enhancing activity .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Inhibition | |
| Anti-inflammatory | iNOS | Inhibition | |
| Anti-inflammatory | ICAM-1 | Inhibition | |
| Antimicrobial | Various pathogens | Significant activity |
Future Directions
Further research is warranted to explore the following:
- The full spectrum of biological activities across different cell lines.
- Detailed pharmacokinetic and toxicological profiles to assess safety.
- Potential clinical applications in treating inflammatory and infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzothieno[3,2-d]pyrimidine Derivatives
Key structural variations among benzothienopyrimidine derivatives include substitutions at positions 2 and 4, which critically influence biological activity. Below is a comparative analysis:
Pharmacological Profiles
Anti-inflammatory Activity
Compounds with sulfonamide or thioether groups at position 2 (e.g., cyclohexylthio, nitrophenylthio) exhibit potent anti-inflammatory effects by suppressing COX-2, iNOS, and IL-8 in human keratinocytes and macrophages . The allylsulfanyl group in the target compound may similarly modulate inflammation, though its efficacy relative to bulkier substituents (e.g., cyclohexylthio) remains untested.
Anticancer Potential
Benzothieno[3,2-d]pyrimidin-4-one derivatives with aromatic substituents (e.g., phenyl, 4-tert-butylphenyl) at position 2 demonstrate nanomolar inhibition of tankyrases (TNKS1/2), key enzymes in Wnt/β-catenin signaling . The phenyl ether group in the target compound could mimic these interactions, but the absence of an oxo group at position 4 might alter binding affinity.
Structure-Activity Relationships (SAR)
- Position 2 : Allylsulfanyl’s smaller size and unsaturated bond may improve membrane permeability compared to bulkier groups (e.g., cyclohexylthio) but reduce steric hindrance for target binding.
- Position 4 : Phenyl ether substitution likely enhances metabolic stability compared to oxo or hydroxyl groups, which are prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
